![molecular formula C17H20N4O B2893984 6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1171549-40-8](/img/structure/B2893984.png)
6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic methodologies that allow for the creation of novel compounds with potential antitumor properties. For instance, novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized, demonstrating significant activity against a range of cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011). This research highlights the compound's role in developing new therapeutic agents.
Biological Activity
The compound has been used as a precursor for synthesizing various heterocyclic systems with significant antiviral activities. For example, benzylamine reacted with certain derivatives to produce compounds that showed promising activities against viruses like HAV and HSV-1 (Hashem et al., 2007). This application suggests the compound's potential in developing new antiviral medications.
Molecular Docking and In Vitro Screening
The compound has also been involved in the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase. These screenings revealed moderate to good binding energies, indicating potential for antimicrobial and antioxidant activity (Flefel et al., 2018).
Material Science Applications
In material science, the compound has contributed to the study of energetic multi-component molecular solids formed with tetrafluoroterephthalic acid and various aza compounds. These studies have elucidated the role of hydrogen bonds and weak intermolecular interactions in the formation of supramolecular structures, which are crucial for developing advanced materials (Wang et al., 2014).
Environmental Chemistry
Research on water oxidation has utilized similar compounds to develop a new family of Ru complexes, demonstrating the application of such molecules in catalyzing oxygen evolution from water. This work is significant for renewable energy technologies, highlighting the compound's utility in environmental chemistry (Zong & Thummel, 2005).
properties
IUPAC Name |
6-benzyl-1-tert-butyl-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-14-10-18-21(17(2,3)4)15(14)16(22)20(19-12)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGEQGIMALGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
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